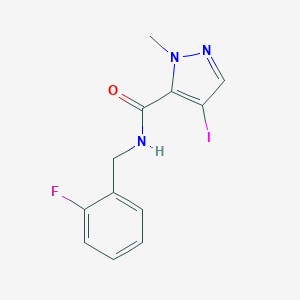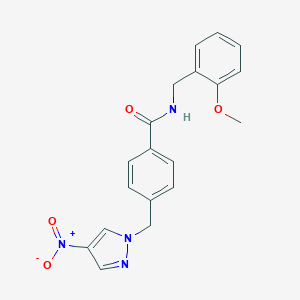
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and its potential use in the treatment of various diseases.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HSP90, which are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is a crucial step in the development of any potential drug candidate.
合成法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-acetylthiophene with malononitrile, which leads to the formation of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of a base to form this compound.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research has been its potential use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
特性
分子式 |
C14H15N5O3S |
|---|---|
分子量 |
333.37 g/mol |
IUPAC名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(4)23-14(11(7)5-15)16-12(20)6-18-9(3)13(19(21)22)8(2)17-18/h6H2,1-4H3,(H,16,20) |
InChIキー |
OXUKZQQBGGTDNP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)